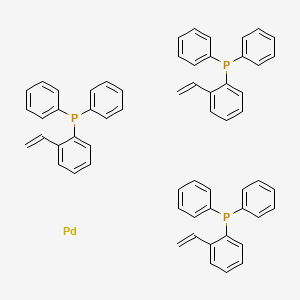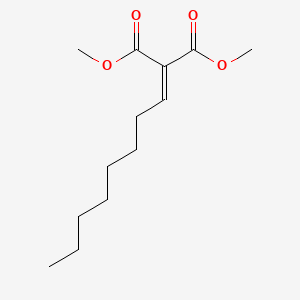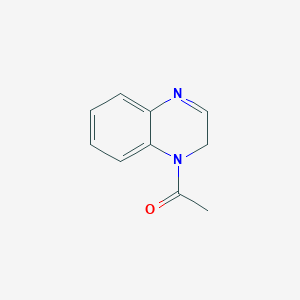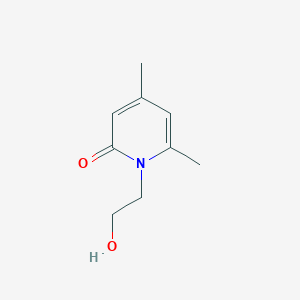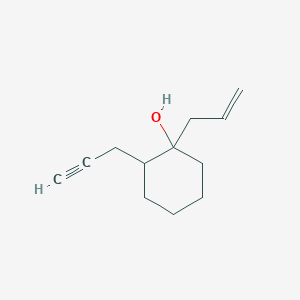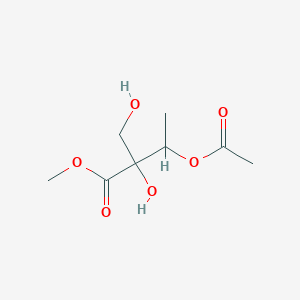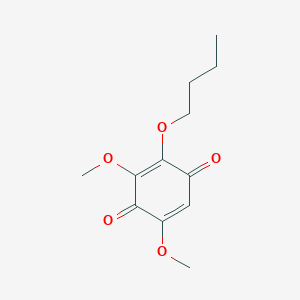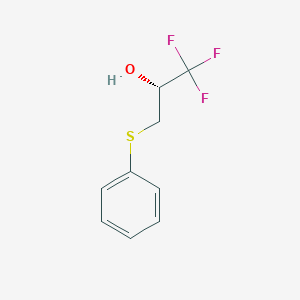
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is a chiral organofluorine compound that features a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propanol and phenylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent for this reaction is tetrahydrofuran (THF).
Catalysts: Catalysts such as bases (e.g., sodium hydride) are often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The phenylsulfanyl group may participate in various non-covalent interactions, such as π-π stacking or hydrogen bonding, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
1,1,1-Trifluoro-3-phenylsulfanyl-propane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-one: The oxidized form of the compound with distinct chemical properties.
Uniqueness
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is unique due to its combination of a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol. This combination imparts specific chemical properties, such as high lipophilicity and the ability to participate in diverse chemical reactions, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9F3OS |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m0/s1 |
Clé InChI |
XCPXRBHWUYVMRH-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC[C@@H](C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
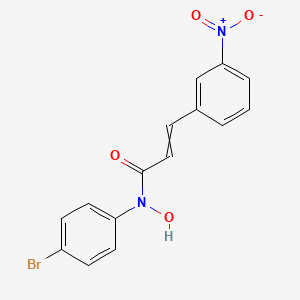
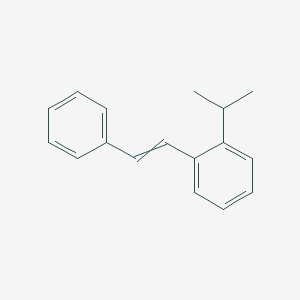
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
